4-Tert-butyl-3-methoxybenzoyl chloride
Overview
Description
4-Tert-butyl-3-methoxybenzoyl chloride is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a tert-butyl group at the fourth position and a methoxy group at the third position. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butyl-3-methoxybenzoyl chloride can be synthesized from 4-tert-butyl-3-methoxybenzoic acid. The typical synthetic route involves the reaction of 4-tert-butyl-3-methoxybenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions for approximately 2.5 hours. After the reaction, the mixture is evaporated, and the residue is treated with toluene to obtain the crystalline product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of thionyl chloride as a chlorinating agent and may include additional purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-3-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: It can react with nucleophiles to form addition products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Addition Reactions: Reagents such as Grignard reagents can be used to form addition products.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amides, esters, and thioesters can be formed.
Addition Products: The reaction with Grignard reagents can lead to the formation of tertiary alcohols.
Scientific Research Applications
4-Tert-butyl-3-methoxybenzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of advanced materials, such as polymers and liquid crystals.
Biological Studies: It is used in the synthesis of biologically active molecules for research in medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 4-tert-butyl-3-methoxybenzoyl chloride primarily involves its reactivity as an acyl chloride. It can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylbenzoyl chloride: Similar structure but lacks the methoxy group.
3-Methoxybenzoyl chloride: Similar structure but lacks the tert-butyl group.
Benzoyl chloride: The parent compound without any substituents.
Uniqueness
4-Tert-butyl-3-methoxybenzoyl chloride is unique due to the presence of both the tert-butyl and methoxy groups, which influence its reactivity and the types of products it can form. The tert-butyl group provides steric hindrance, while the methoxy group can participate in electronic interactions, making this compound versatile in organic synthesis.
Properties
IUPAC Name |
4-tert-butyl-3-methoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,3)9-6-5-8(11(13)14)7-10(9)15-4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHOIKNETCLFAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728642 | |
Record name | 4-tert-Butyl-3-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35291-92-0 | |
Record name | 4-tert-Butyl-3-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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